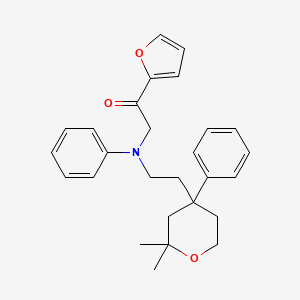
6-bromo-6H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by the presence of a bromine atom at the 6th position of the quinolin-2-one structure. Quinolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-6H-quinolin-2-one can be achieved through various methods. One common approach involves the bromination of quinolin-2-one. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction typically takes place in an organic solvent such as chloroform or acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
6-Bromo-6H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinolin-2-one core can undergo oxidation to form quinolin-2,3-dione or reduction to form dihydroquinolin-2-one derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Aminoquinolin-2-ones, thioquinolin-2-ones.
Oxidation: Quinolin-2,3-dione.
Reduction: Dihydroquinolin-2-one.
Coupling: Biaryl or styrene derivatives.
科学的研究の応用
6-Bromo-6H-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-bromo-6H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors. For example, it can inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication in microbial cells . The bromine atom enhances its binding affinity and specificity towards the target molecules.
類似化合物との比較
Similar Compounds
- 6-Chloro-6H-quinolin-2-one
- 6-Fluoro-6H-quinolin-2-one
- 6-Iodo-6H-quinolin-2-one
Uniqueness
6-Bromo-6H-quinolin-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro or fluoro counterparts. Additionally, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets .
特性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC名 |
6-bromo-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChIキー |
XSYGGDJHORGXRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)C=CC2=CC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)



![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)


![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
